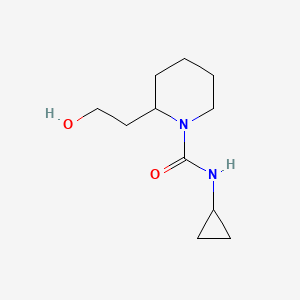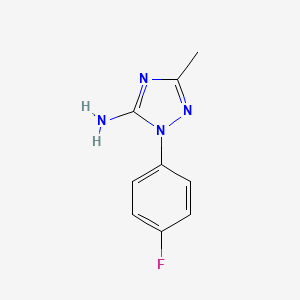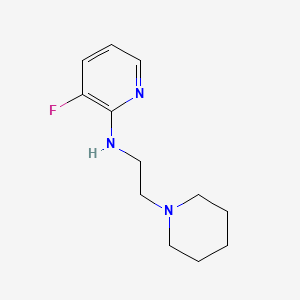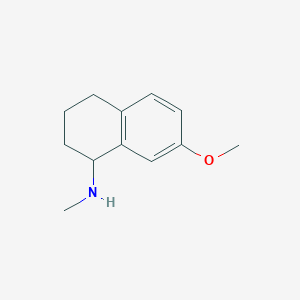
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a transcriptional repressor that is overexpressed in various cancers. PTC-209 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
作用機序
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide inhibits the function of BMI-1, a protein that is overexpressed in many cancers and is involved in the self-renewal of cancer stem cells. BMI-1 is a transcriptional repressor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting BMI-1, 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide reduces the self-renewal capacity of cancer stem cells, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been shown to reduce the expression of stem cell markers in cancer cells, indicating a reduction in the self-renewal capacity of cancer stem cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has minimal toxicity in normal cells, making it a potentially safe and effective cancer therapeutic agent.
実験室実験の利点と制限
The advantages of using 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide in lab experiments include its specificity for BMI-1 inhibition, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, the limitations of using 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide include its limited solubility in aqueous solutions, which can affect its bioavailability, and the potential for off-target effects.
将来の方向性
For 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide research include clinical trials to evaluate its safety and efficacy in cancer patients. Other potential applications for 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide include its use as a tool for studying the role of BMI-1 in cancer stem cell self-renewal and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Further research is needed to optimize the synthesis and delivery of 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
合成法
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide can be synthesized using a multistep process involving the reaction of 1-piperidin-4-yl-pyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiazole and then with N,N-dimethylformamide dimethyl acetal. The resulting product undergoes further reactions to yield 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide.
科学的研究の応用
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been extensively studied in preclinical models of various cancers, including breast, prostate, and pancreatic cancer. It has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially effective combination therapy.
特性
IUPAC Name |
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-12(16-13-15-7-9-19-13)11-2-1-8-17(11)10-3-5-14-6-4-10/h1-2,7-10,14H,3-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALNBRLYXLCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)